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molecular formula C14H7F6N3O B612228 GS967

GS967

Cat. No. B612228
M. Wt: 347.21 g/mol
InChI Key: FEVBKJITJDHASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754103B2

Procedure details

In a 100 mL round-bottom flask 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (2.124 g), 4-trifluoromethoxyphenylboronic acid (2.466 g), and sodium carbonate (0.635 g) were suspended in a mixture of DMF (81 mL) and deionized water (9 mL) that was degassed with nitrogen. Tetrakis(triphenylphosphine) palladium (0.462 g) was added and the reaction mixture stirred at 90° C. overnight, concentrated, the residue dissolved in ethyl acetate, and washed with water (2×) and concentrated NaHCO3. The combined organic phase dried over MgSO4 and concentrated, then subjected to gradient chromatography (ethyl acetate/hexane) to produce dark grey solid. The solid was recrystallized from ethyl acetate/hexanes mixture to produce off-white material.
Quantity
2.124 g
Type
reactant
Reaction Step One
Quantity
2.466 g
Type
reactant
Reaction Step One
Quantity
0.635 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=2)[CH:7]=1.[F:15][C:16]([F:28])([F:27])[O:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1.C(=O)([O-])[O-].[Na+].[Na+].O>CN(C=O)C>[F:15][C:16]([F:27])([F:28])[O:17][C:18]1[CH:23]=[CH:22][C:21]([C:2]2[CH:3]=[CH:4][C:5]3[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=3)[CH:7]=2)=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.124 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=NN2)C(F)(F)F
Name
Quantity
2.466 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
0.635 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
81 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen
ADDITION
Type
ADDITION
Details
Tetrakis(triphenylphosphine) palladium (0.462 g) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (2×) and concentrated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to produce dark grey solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate/hexanes mixture
CUSTOM
Type
CUSTOM
Details
to produce off-white material

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(OC1=CC=C(C=C1)C=1C=CC=2N(C1)C(=NN2)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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